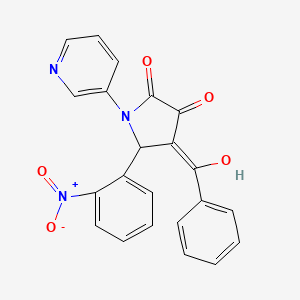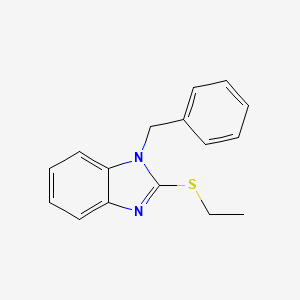![molecular formula C16H19N3O4 B11521542 [3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B11521542.png)
[3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone: is a complex organic compound characterized by the presence of nitro, pyrrolidine, and carbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the introduction of pyrrolidine and carbonyl groups through a series of substitution and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated solvents and bases like sodium hydroxide are typical.
Major Products
The major products formed from these reactions include amines, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction pathway and conditions.
Scientific Research Applications
[3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrrolidine and carbonyl groups can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Pyrrolidinone: Contains a carbonyl group but lacks the nitro group.
Nitrophenyl derivatives: Compounds with similar nitro and phenyl groups but different substituents.
Uniqueness
[3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone: is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H19N3O4 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
[3-nitro-5-(pyrrolidine-1-carbonyl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H19N3O4/c20-15(17-5-1-2-6-17)12-9-13(11-14(10-12)19(22)23)16(21)18-7-3-4-8-18/h9-11H,1-8H2 |
InChI Key |
IPRDGLHFKHQCBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCCC3 |
solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-N-[2-(quinolin-8-yloxy)ethyl]-4-(trifluoromethyl)aniline](/img/structure/B11521459.png)
![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11521460.png)
![2-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11521468.png)

![4-chloro-N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11521493.png)
![N-(2,5-dichlorophenyl)-2-{(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11521494.png)
![N-{4-[(4-methylquinolin-2-yl)amino]phenyl}acetamide](/img/structure/B11521500.png)
![1,1'-{2-(4-Bromophenyl)-4-[(4-bromophenyl)amino]-6-hydroxy-6-methylcyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B11521501.png)
![(2E)-6-acetyl-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11521509.png)
acetate](/img/structure/B11521511.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11521512.png)
![2-{[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11521522.png)

![(2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B11521537.png)
